molecular formula C21H21Cl3F3NO B14012204 2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride CAS No. 68711-91-1

2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride

Cat. No.: B14012204
CAS No.: 68711-91-1
M. Wt: 466.7 g/mol
InChI Key: BXAHWTDDPIRKLM-UHFFFAOYSA-N
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Description

2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride is a synthetic organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of a butylamino group, dichloro, and trifluoromethyl substituents on the phenanthrene ring, and an ethanol moiety. It is commonly used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available phenanthrene derivatives, which undergo chlorination and trifluoromethylation reactions. The butylamino group is introduced through nucleophilic substitution reactions, and the ethanol moiety is added via reduction reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol
  • 2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]methanol
  • 2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propanol

Uniqueness

The uniqueness of 2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butylamino group, dichloro, and trifluoromethyl substituents, along with the ethanol moiety, makes it a versatile compound for various research applications.

Properties

CAS No.

68711-91-1

Molecular Formula

C21H21Cl3F3NO

Molecular Weight

466.7 g/mol

IUPAC Name

2-(butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride

InChI

InChI=1S/C21H20Cl2F3NO.ClH/c1-2-3-6-27-11-20(28)18-10-17-16(8-13(22)9-19(17)23)15-7-12(21(24,25)26)4-5-14(15)18;/h4-5,7-10,20,27-28H,2-3,6,11H2,1H3;1H

InChI Key

BXAHWTDDPIRKLM-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl

Origin of Product

United States

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